Cas no 2361767-87-3 (3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid)
![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2361767-87-3x500.png)
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid
- Z3780531549
- EN300-7435528
- 2361767-87-3
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- インチ: 1S/C11H14N2O4/c1-12(2)10-7-8(4-6-11(14)15)3-5-9(10)13(16)17/h3,5,7H,4,6H2,1-2H3,(H,14,15)
- InChIKey: XUIOKZRAXSYFNC-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=CC(=C(C=1)N(C)C)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 238.09535693g/mol
- どういたいしつりょう: 238.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 86.4Ų
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7435528-0.05g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
2361767-87-3 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
Enamine | EN300-7435528-1.0g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
2361767-87-3 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7435528-0.5g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
2361767-87-3 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
Aaron | AR028L3I-1g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoicacid |
2361767-87-3 | 95% | 1g |
$1047.00 | 2025-02-16 | |
1PlusChem | 1P028KV6-250mg |
3-[3-(dimethylamino)-4-nitrophenyl]propanoicacid |
2361767-87-3 | 95% | 250mg |
$516.00 | 2024-05-23 | |
Aaron | AR028L3I-500mg |
3-[3-(dimethylamino)-4-nitrophenyl]propanoicacid |
2361767-87-3 | 95% | 500mg |
$822.00 | 2025-02-16 | |
1PlusChem | 1P028KV6-100mg |
3-[3-(dimethylamino)-4-nitrophenyl]propanoicacid |
2361767-87-3 | 95% | 100mg |
$369.00 | 2024-05-23 | |
1PlusChem | 1P028KV6-5g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoicacid |
2361767-87-3 | 95% | 5g |
$2722.00 | 2024-05-23 | |
Enamine | EN300-7435528-2.5g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
2361767-87-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-7435528-10.0g |
3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid |
2361767-87-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 |
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acidに関する追加情報
Introduction to 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (CAS No. 2361767-87-3) and Its Emerging Applications in Chemical Biology
3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid, identified by the chemical identifier CAS No. 2361767-87-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a nitrophenyl moiety linked to a propanoic acid backbone with a dimethylamino substituent, exhibits promising characteristics that make it a valuable candidate for various biochemical and pharmaceutical applications.
The molecular structure of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid consists of a phenyl ring substituted with a nitro group at the 4-position and a dimethylamino group at the 3-position, which is further connected to a propanoic acid side chain. This arrangement imparts distinct electronic and steric properties, enabling the compound to interact selectively with biological targets. The presence of the nitro group enhances its reactivity, while the dimethylamino group contributes to its basicity, making it suitable for applications in drug design and molecular recognition.
In recent years, there has been growing interest in exploring the potential of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid in the development of novel therapeutic agents. Its unique structural features have been leveraged in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its efficacy in modulating enzyme activity and receptor binding, which are critical for treating inflammatory diseases and neurological disorders.
One of the most compelling aspects of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is its ability to serve as a versatile scaffold for drug discovery. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. The nitrophenyl group, in particular, has been shown to improve binding affinity and selectivity, while the propanoic acid moiety allows for further functionalization to optimize solubility and bioavailability. These attributes make it an attractive candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have also highlighted the potential of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a key intermediate in synthetic biology. Its structural motifs have been incorporated into designed molecular systems that mimic natural biological processes. This approach has opened up new avenues for developing synthetic lethality strategies and targeted therapies, particularly in oncology research.
The compound's reactivity also makes it useful in analytical chemistry applications. For example, it has been employed as a derivatization agent in mass spectrometry techniques, enhancing the detection and quantification of biomolecules. This underscores its versatility beyond pharmaceutical applications.
From a regulatory perspective, 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (CAS No. 2361767-87-3) is not classified as a hazardous or controlled substance, facilitating its use in research and industrial settings without stringent regulatory hurdles. This ease of access makes it an ideal candidate for academic and industrial collaborations aimed at developing innovative chemical solutions.
The future prospects of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid are promising, with ongoing research focusing on expanding its applications in drug development and material science. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in advancing therapeutic interventions and scientific discovery.
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